Cas no 4356-25-6 ((1r,3as,3br,5as,12as,12bs,14ar)-12a,14a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole)
![(1r,3as,3br,5as,12as,12bs,14ar)-12a,14a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole structure](https://fr.kuujia.com/scimg/cas/4356-25-6x500.png)
4356-25-6 structure
Nom du produit:(1r,3as,3br,5as,12as,12bs,14ar)-12a,14a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole
(1r,3as,3br,5as,12as,12bs,14ar)-12a,14a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole Propriétés chimiques et physiques
Nom et identifiant
-
- (1r,3as,3br,5as,12as,12bs,14ar)-12a,14a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole
- KST-1A5696
- C15445
- AR-1A1232
- AC1L6JZ5
- CTK4I7452
- NSC61708
- 1'H-5α-Cholestano[3,2-b]indole
- 1'H-CHOLEST-2-ENO(3,2-B)INDOLE, (5.ALPHA.)-
- 1'H-5alpha-Cholest-2-eno(3,2-b)indole
- NSC-61708
- 1'H-5alpha-Cholest-2-eno[3,2-b]indole
- DTXSID20289512
- 4356-25-6
- 1'H-5.alpha.-Cholest-2-eno[3,2-b]indole
- 1'H-5.ALPHA.-CHOLEST-2-ENO(3,2-B)INDOLE
- CHEBI:79943
- (1S,2S,5R,6R,9S,10R,13S)-1,5-dimethyl-6-[(2R)-6-methylheptan-2-yl]-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraene
- 1'H-Cholest-2-eno[3, (5.alpha.)-
- UNII-18QT386FL9
- 18QT386FL9
- Q27149110
- 1'H-Cholest-2-eno(3,2-b)indole, (5alpha)-
- (5alpha)-1'H-cholest-2-eno(3,2-b)indole
-
- Piscine à noyau: InChI=1S/C33H49N/c1-21(2)9-8-10-22(3)27-15-16-28-25-14-13-23-19-31-26(24-11-6-7-12-30(24)34-31)20-33(23,5)29(25)17-18-32(27,28)4/h6-7,11-12,21-23,25,27-29,34H,8-10,13-20H2,1-5H3/t22-,23+,25+,27-,28+,29+,32-,33+/m1/s1
- La clé Inchi: UJPMSSIEJPGKGY-YHPMGPRQSA-N
- Sourire: CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C
Propriétés calculées
- Qualité précise: 459.38677
- Masse isotopique unique: 459.386500567g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 5
- Complexité: 728
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 11.3
- Surface topologique des pôles: 15.8Ų
Propriétés expérimentales
- Le PSA: 15.79
- Le LogP: 9.20390
(1r,3as,3br,5as,12as,12bs,14ar)-12a,14a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole Littérature connexe
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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